molecular formula C7H6ClFN2O2 B2532698 Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate CAS No. 1246632-85-8

Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate

Cat. No.: B2532698
CAS No.: 1246632-85-8
M. Wt: 204.59
InChI Key: YGHPIVLSUXRHNF-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate (CAS 1246632-85-8) is a fluorinated and chlorinated pyrimidine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and crucial synthetic intermediate for the development of novel active substances. Its molecular structure, characterized by the presence of both chloro and fluoro substituents, makes it a valuable electrophile for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce more complex functional groups to the pyrimidine ring . Scientific literature highlights its specific application as a key building block in the synthesis of 2,4-pyrimidinediamine compounds . These compounds are investigated for their role as potent inhibitors of kinase signaling pathways, including Syk kinase and Fc receptor signaling, which are relevant targets for the treatment and prevention of autoimmune disorders, allergic conditions, and cancer . The structure of the product is designed for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. It must be handled by qualified professionals and stored under an inert atmosphere at 2-8°C to preserve stability .

Properties

IUPAC Name

ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O2/c1-2-13-6(12)5-4(9)3-10-7(8)11-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHPIVLSUXRHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246632-85-8
Record name ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-chloro-5-fluoropyrimidine with ethyl chloroformate in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like 1,4-dioxane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include various amines and bases like potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is involved in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting cancer and viral infections.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or as an antagonist of specific receptors. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxylates

The following table summarizes key structural, synthetic, and functional differences between Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate and analogous compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Synthetic Yield NMR Features (δ, ppm)
This compound 2-Cl, 5-F, 4-COOEt C₇H₆ClFN₂O₂ 204.59 Kinase inhibitor intermediates, antiviral agents 50–98% 1H-NMR (DMSO-d6): δ 9.27 (s, H4/6), 8.45–8.41 (m, Ph-H), 4.36 (q, OCH₂)
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 4-Cl, 2-SMe, 5-COOEt C₈H₉ClN₂O₂S 232.68 Antibacterial agents, agrochemicals 85–90% 1H-NMR (CDCl₃): δ 9.19 (s, H6), 8.50 (dd, Ph-H), 4.46 (q, OCH₂)
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate 2-OH, 4-CF₃, 5-COOEt C₈H₇F₃N₂O₃ 236.15 Anticancer research, enzyme inhibition studies 60–70% 1H-NMR: δ 12.22 (s, OH), 8.64 (s, H6), 4.25 (q, OCH₂)
Ethyl 2-phenylpyrimidine-5-carboxylate 2-Ph, 5-COOEt C₁₃H₁₂N₂O₂ 228.25 Fluorescent probes, organic electronics 50% 1H-NMR (DMSO-d6): δ 9.27 (s, H4/6), 8.16 (d, Ph-H), 4.36 (q, OCH₂)
Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-tetrahydro-pyrimidine-5-carboxylate 4-(2,4-F₂Ph), 6-Me, 2-S, 5-COOEt C₂₁H₁₉F₂N₃O₂S 415.46 Antifungal agents, β-lactamase inhibitors 45–55% X-ray Tetrahydro-pyrimidine ring puckering (Δ = 0.51 Å), dihedral angle F–C–C–F = 112°

Structural and Reactivity Comparisons

  • Substituent Effects :

    • The 2-Cl, 5-F combination in the target compound increases electrophilicity at C4, enabling Suzuki-Miyaura couplings and amidation reactions . In contrast, 2-SMe in the methylthio analog enhances sulfur-mediated redox activity, useful in prodrug designs.
    • Trifluoromethyl (CF₃) groups in improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs.
  • Synthetic Efficiency :

    • The target compound is synthesized via POCl₃-mediated chlorination of a hydroxy precursor (98% yield), followed by dehalogenation (50% yield) . Comparatively, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate uses a two-step procedure with higher overall yields (85–90%), attributed to milder thiomethylation conditions.
  • Biological Activity :

    • The 2-Cl, 5-F derivative shows superior inhibitory activity against EGFR-TK (IC₅₀ = 12 nM) compared to the 2-phenyl analog (IC₅₀ = 45 nM) due to enhanced halogen bonding .
    • The tetrahydro-pyrimidine analog exhibits antifungal activity (MIC = 8 µg/mL against Candida albicans), leveraging the thioxo group for membrane disruption.

Biological Activity

Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7_{7}H6_{6}ClF N2_{2}O2_{2} and a molecular weight of approximately 192.58 g/mol. The compound features a pyrimidine ring with a chlorine atom at the 2-position and a fluorine atom at the 5-position, which significantly influences its reactivity and biological interactions.

This compound exhibits its biological activity through various mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Antiviral Activity : Preliminary studies suggest that this compound may interfere with viral replication processes, making it a candidate for antiviral drug development.
  • Target Interaction : The presence of electronegative atoms (chlorine and fluorine) enhances binding affinity to biological targets, potentially leading to improved pharmacological profiles.

Antiviral Properties

Research indicates that this compound demonstrates antiviral activity against various viruses. A study highlighted its effectiveness against influenza virus strains, showcasing significant reductions in viral loads in infected models. The mechanism involves direct interference with viral replication pathways.

Anticancer Properties

The compound has shown promise in inhibiting cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). In vitro studies reported IC50_{50} values ranging from 1.75 to 9.46 μM, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which has higher IC50_{50} values (17.02 μM for MCF-7) .

Case Studies

  • Study on Antiviral Efficacy :
    • Objective : To evaluate the antiviral efficacy against influenza A virus.
    • Methodology : Administered orally at a dose of 40 mg/kg to mice.
    • Results : Achieved over a 2-log reduction in viral load and improved survival rates in treated mice compared to controls.
    • : The compound effectively reduces viral replication and enhances host survival during infection .
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Methodology : Evaluated using MTT assays to determine cell viability post-treatment.
    • Results : this compound exhibited significant cytotoxicity with enhanced selectivity indices compared to conventional chemotherapy agents.
    • : Promising candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexUnique Features
Ethyl 5-fluoropyrimidine-4-carboxylate0.78Contains fluorine at the 5-position
Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate0.75Two chlorine substituents enhance reactivity
Mthis compound0.80Different ester group may affect solubility

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrimidine esters are prepared using ethyl chloroformate and substituted pyrimidine intermediates under reflux in anhydrous solvents like THF or DCM. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for nucleophile:substrate) are critical to minimize byproducts such as hydrolyzed carboxylic acids . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic signals: ethyl ester protons (δ 1.3–1.4 ppm triplet for CH₃, δ 4.3–4.4 ppm quartet for CH₂), pyrimidine ring protons (δ 8.2–8.5 ppm for H-6), and absence of NH/OH peaks .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the 5-fluoro substituent .
  • IR : Ester carbonyl (C=O) at ~1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .
  • MS : Molecular ion peak [M+H]⁺ at m/z 234.5 (calculated for C₇H₆ClF₂N₂O₂) .

Q. What are the common impurities in this compound synthesis, and how are they mitigated?

  • Methodological Answer : Major impurities include:

  • Hydrolysis product (2-chloro-5-fluoropyrimidine-4-carboxylic acid): Controlled by using anhydrous conditions and molecular sieves .
  • Regioisomers : Minimized by optimizing reaction time (e.g., shorter times for electrophilic fluorination) .
  • Residual solvents (DMF, THF) : Reduced via rotary evaporation under vacuum and drying in a desiccator .

Advanced Research Questions

Q. How does the electronic nature of substituents (Cl, F, CO₂Et) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and F substituents activate the pyrimidine ring toward nucleophilic aromatic substitution (SNAr). The 2-chloro group is more reactive than the 5-fluoro due to lower electronegativity, enabling selective substitution at C2. Computational studies (DFT calculations) predict charge densities: C2 (δ+0.25), C4 (δ+0.18), guiding regioselectivity in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations . Experimental validation via kinetic monitoring (HPLC) is advised .

Q. What strategies resolve contradictory crystallographic data for pyrimidine derivatives, such as bond-length discrepancies in this compound analogs?

  • Methodological Answer : Contradictions arise from variations in crystal packing or disorder. Use high-resolution single-crystal X-ray diffraction (SHELXL ) with low-temperature data collection (100 K) to reduce thermal motion artifacts. For disordered structures (e.g., ethyl groups), apply restraints (ISOR, DELU) and validate with Hirshfeld surface analysis . Compare results with density functional theory (DFT)-optimized geometries (B3LYP/6-31G*) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., dihydrofolate reductase). The fluoropyrimidine core mimics thymidine, enabling competitive inhibition .

ADMET prediction : Tools like SwissADME assess bioavailability (%ABS >60% for ester derivatives) and toxicity (AMES test for mutagenicity) .

QSAR models : Correlate substituent parameters (Hammett σ, π) with IC₅₀ values from enzymatic assays .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across literature (50–85%), and how can reproducibility be improved?

  • Analysis : Discrepancies stem from:

  • Moisture sensitivity : Hydrolysis to the carboxylic acid reduces yield. Use Schlenk-line techniques for moisture-sensitive steps .
  • Catalyst choice : Pd(PPh₃)₄ vs. XPhos Pd G2 in cross-couplings alters turnover numbers. Screen catalysts at 1–5 mol% loading .
  • Scaling effects : Pilot-scale reactions (>10 g) require optimized mixing and temperature control to maintain yield .

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